molecular formula C15H25N3O4 B1419599 DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate CAS No. 924964-23-8

DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

Cat. No. B1419599
M. Wt: 311.38 g/mol
InChI Key: KSXCMLBJAMFZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is a chemical compound with the CAS Number: 924964-23-8 . It has a molecular weight of 311.38 .


Molecular Structure Analysis

The InChI code for Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is 1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is a solid at room temperature . It has a molecular weight of 311.38 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would typically be found on a material safety data sheet (MSDS) or similar resources.

Scientific Research Applications

Synthesis Techniques and Applications

  • 1,4‐Diazobicyclo[2.2.2]octane-Catalyzed Coupling : This paper discusses the synthesis of a title dicarboxylic acid, involving a series of reactions including catalyzed coupling, SN2′-reactions, and acidic ester cleavage. The method provides insights into the efficient synthesis of complex organic compounds (Hoffmann & Rabe, 1984).

  • Chiral Auxiliary Applications : The study presents the synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. This compound demonstrates significant utility in dipeptide synthesis and other transformations, showcasing the versatility of tert-butyl based compounds in organic chemistry (Studer, Hintermann & Seebach, 1995).

Chemical Properties and Characterization

  • Characterization of Schiff Base Compounds : This research focuses on the synthesis and characterization of Schiff base compounds derived from tert-butyl carboxylates. It highlights the importance of understanding molecular and crystal structures for applications in materials science and chemistry (Çolak et al., 2021).

  • Organic Compound Synthesis : A study on the synthesis and properties of novel polyimides containing tert-butyl side groups. This research is crucial for developing materials with low dielectric constants and high solubility, which have potential applications in electronics and materials science (Chern & Tsai, 2008).

Applications in Medicinal Chemistry

  • Histamine H4 Receptor Ligands : The study explores the synthesis of a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. This research is significant for understanding the therapeutic potential of these compounds in pain and anti-inflammatory treatments (Altenbach et al., 2008).

  • Potential Anticancer Agents : The research on the synthesis and biological properties of fluoroaspartic acids and asparagine derivatives. These compounds show potential as anticancer agents, demonstrating the medical relevance of tert-butyl-based compounds in drug development (Wanner et al., 1980).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ditert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXCMLBJAMFZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
若木貴行 - 2019 - repository.dl.itc.u-tokyo.ac.jp
博士論文 Page 1 博士論文 不活性な炭素―水素結合の官能基化反応の開発 若木 貴行 Page 2 2 Contents 略語表 3 §1. 序論 6 §2. パラジウム/ピコリン酸アミド触媒を用いたアルデヒドの CH …
Number of citations: 3 repository.dl.itc.u-tokyo.ac.jp

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